

# What is the mechanism of action of YLT205?

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: YLT205

Cat. No.: B13444540

[Get Quote](#)

An In-Depth Technical Guide to the Mechanism of Action of YL205 For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

YL205 is an investigational antibody-drug conjugate (ADC) developed by MediLink Therapeutics, designed for the treatment of advanced solid tumors.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of YL205, based on preclinical data presented at the American Association for Cancer Research (AACR) Annual Meeting in 2024. YL205 leverages MediLink's proprietary Tumor Microenvironment Activable Linker-payload (TMALIN®) platform to selectively deliver a potent topoisomerase I inhibitor to cancer cells overexpressing the sodium-dependent phosphate transport protein 2B (NaPi2b).[3][4][5] The preclinical data demonstrate that YL205 exhibits a high therapeutic index, potent anti-tumor activity in various xenograft models, and a favorable pharmacokinetic profile, warranting its ongoing clinical development.[4][6]

## Core Components and Molecular Design

YL205 is a sophisticated bioconjugate engineered with three primary components: a targeting antibody, a cytotoxic payload, and a specialized linker system.[4]

- **Targeting Antibody:** A humanized monoclonal antibody that specifically targets NaPi2b (encoded by the SLC34A2 gene).[4][7] NaPi2b is a cell surface transporter with high expression in several solid tumors, including ovarian, non-small cell lung, thyroid, and breast cancers, while having limited expression in normal tissues.[3][4][7]

- **Cytotoxic Payload:** A novel and potent topoisomerase I inhibitor, identified as YL0010014.[4] Topoisomerase I is a crucial enzyme for DNA replication and transcription, and its inhibition leads to DNA damage and ultimately, apoptotic cell death.
- **Linker Technology:** YL205 is constructed using MediLink's TMALIN® platform, featuring a protease-cleavable tripeptide linker.[4][8] This platform enables a site-specific conjugation, resulting in a highly homogeneous ADC with a drug-to-antibody ratio (DAR) of 8.[4] The hydrophilic nature of the linker-payload contributes to the favorable pharmacokinetic properties of the ADC.[3][6]

## Mechanism of Action: A Multi-Step Process

The therapeutic effect of YL205 is achieved through a targeted delivery system that culminates in the induction of cancer cell death. The mechanism can be broken down into the following key steps:

- **Circulation and Tumor Targeting:** Following intravenous administration, YL205 circulates in the bloodstream. Its high stability in plasma minimizes the premature release of its cytotoxic payload.[4] The anti-NaPi2b antibody component of YL205 directs the ADC to NaPi2b-expressing tumor cells.
- **Binding and Internalization:** YL205 demonstrates high-affinity binding to NaPi2b on the surface of cancer cells.[4] Upon binding, the YL205-NaPi2b complex is efficiently internalized into the tumor cells via endocytosis.[4]
- **Payload Release:** The TMALIN® platform is uniquely designed for dual payload release through enzymatic cleavage of the linker.[5][9][10] This cleavage occurs both intracellularly within the lysosomal compartment of the cancer cell and extracellularly within the tumor microenvironment, which is often rich in proteases.[3][7]
- **Induction of Apoptosis:** Once released, the topoisomerase I inhibitor payload (YL0010014) translocates to the nucleus, where it inhibits its target enzyme. This leads to the accumulation of single-strand DNA breaks, triggering a DNA damage response and subsequent apoptosis of the cancer cell.[4]
- **Bystander Effect:** The released payload is cell-permeable, allowing it to diffuse out of the targeted cancer cell and kill neighboring tumor cells, regardless of their NaPi2b expression

level.<sup>[3]</sup><sup>[8]</sup> This "bystander effect" is a critical feature of effective ADCs, as it helps to overcome tumor heterogeneity.

## Preclinical Data

The following tables summarize the key quantitative findings from the preclinical evaluation of YL205.

**Table 1: Binding Affinity and In Vitro Cytotoxicity**

| Cell Line | NaPi2b Expression Level | Binding Affinity (EC50, nM) | In Vitro Cytotoxicity (IC50, nM) |
|-----------|-------------------------|-----------------------------|----------------------------------|
| OVCAR3    | High                    | 0.23                        | 0.12                             |
| NCI-H441  | Low                     | 1.3                         | Not Reported                     |
| NCI-H1781 | Medium                  | Not Reported                | 0.85                             |
| SK-OV-3   | Negative                | No Binding                  | No Activity                      |

Data extracted from a poster presentation at the AACR Annual Meeting 2024.<sup>[4]</sup>

**Table 2: In Vivo Anti-Tumor Efficacy in Xenograft Models**

| Xenograft Model | NaPi2b Expression | Treatment | Tumor Growth Inhibition | Observations                  |
|-----------------|-------------------|-----------|-------------------------|-------------------------------|
| OVCAR3          | High              | YL205     | Dose-dependent          | Complete tumor regression     |
| IGR-OV3         | High              | YL205     | Dose-dependent          | Significant tumor suppression |
| OV0243          | High              | YL205     | Dose-dependent          | Significant tumor suppression |
| NCI-H441        | Low               | YL205     | Dose-dependent          | Effective tumor suppression   |

Data extracted from a poster presentation at the AACR Annual Meeting 2024.[\[4\]](#)

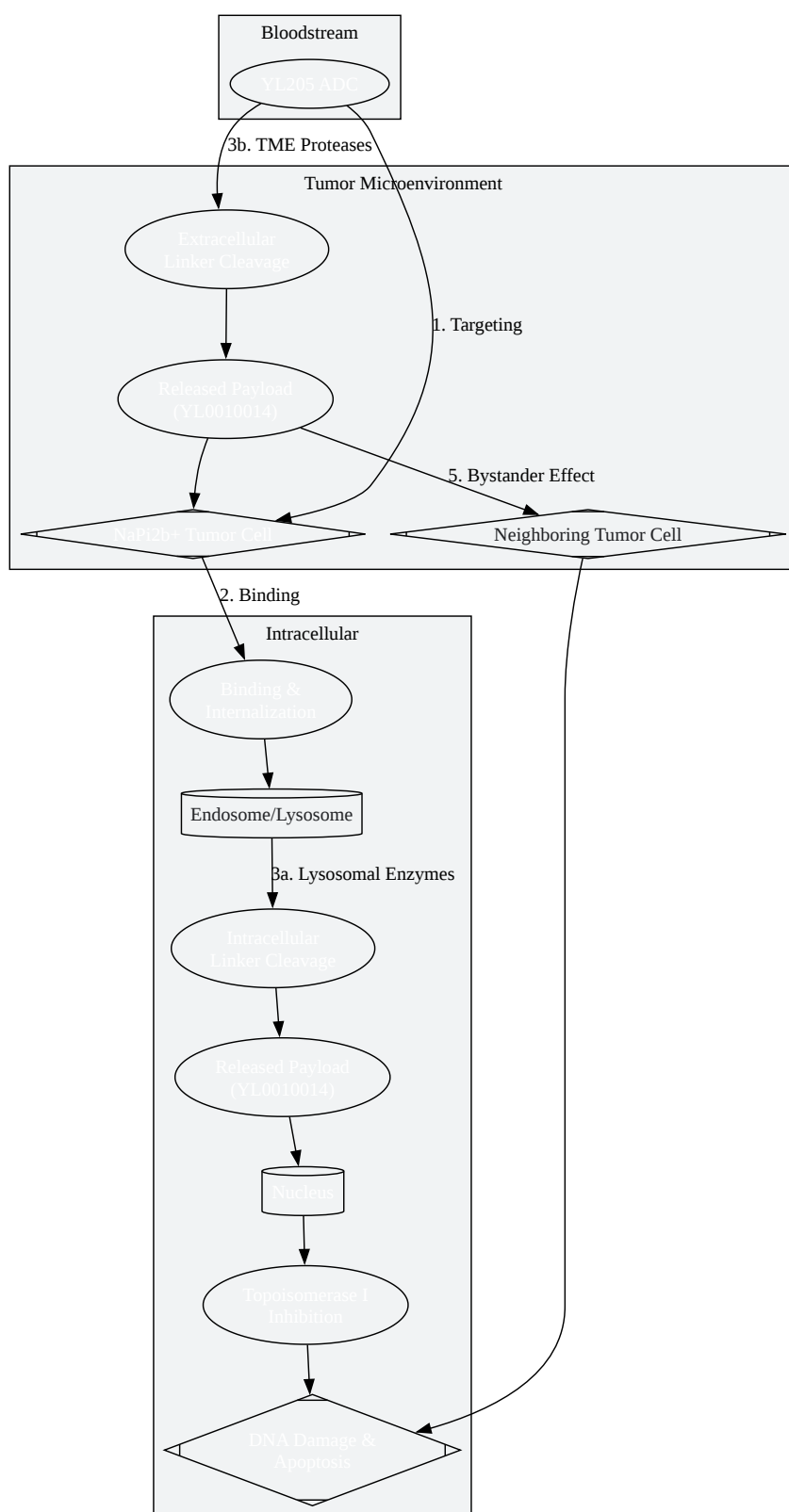
Table 3: Pharmacokinetic and Stability Profile

| Species                   | Key Findings  |
|---------------------------|---|
| Cynomolgus Monkey         | Linear pharmacokinetic profile. Overlapping ADC and total antibody PK curves, indicating high stability in circulation. Doses up to 20 mg/kg were well-tolerated. |
| Human, Rat, Monkey Plasma | Payload release was less than 0.5% after 21 days of incubation, demonstrating high plasma stability.  |

Data extracted from a poster presentation at the AACR Annual Meeting 2024.[\[4\]](#)

Signaling Pathways and Experimental Workflows

Diagram 1: YL205 Mechanism of Action``dot



[Click to download full resolution via product page](#)

Caption: The preclinical to clinical development workflow for YL205.

## Experimental Protocols

Disclaimer: The following experimental protocols are inferred from the publicly available data. Detailed, step-by-step methodologies have not been published by the manufacturer.

### Binding Affinity Assays

- Objective: To determine the binding affinity of YL205 to cells with varying levels of NaPi2b expression.
- Methodology:
  - Cells (OVCAR3, NCI-H441, and SK-OV-3) were cultured to logarithmic growth phase.
  - Cells were harvested and incubated with serial dilutions of YL205.
  - Binding was detected using a fluorescently labeled secondary antibody against the human IgG1 backbone of YL205.
  - Fluorescence was quantified by flow cytometry.
  - The mean fluorescence intensity was plotted against the concentration of YL205, and the EC50 value was calculated using a nonlinear regression model.

### In Vitro Cytotoxicity Assays

- Objective: To evaluate the potency of YL205 in killing NaPi2b-expressing cancer cells.
- Methodology:
  - Cancer cell lines (OVCAR3, NCI-H1781, and SK-OV-3) were seeded in 96-well plates and allowed to adhere overnight.
  - Cells were treated with a range of concentrations of YL205 or the free payload YL0010014 for a period of 3-5 days.
  - Cell viability was assessed using a standard luminescence-based assay (e.g., CellTiter-Glo®).

- Luminescence signals were normalized to untreated controls, and IC50 values were determined by fitting the data to a dose-response curve.

## In Vivo Xenograft Tumor Models

- Objective: To assess the anti-tumor efficacy of YL205 in mouse models of human cancer.
- Methodology:
  - Female immunodeficient mice (e.g., BALB/c nude) were subcutaneously implanted with human cancer cells (OVCAR3, IGR-OV3, OV0243, or NCI-H441).
  - When tumors reached a predetermined volume (e.g., 100-200 mm<sup>3</sup>), mice were randomized into vehicle control and YL205 treatment groups.
  - YL205 was administered intravenously at various dose levels and schedules.
  - Tumor volume and body weight were measured regularly (e.g., twice weekly).
  - Efficacy was evaluated based on tumor growth inhibition and the incidence of complete or partial tumor regressions.

## Conclusion

YL205 is a promising, next-generation antibody-drug conjugate that demonstrates a well-defined mechanism of action centered on the targeted delivery of a topoisomerase I inhibitor to NaPi2b-expressing tumors. The use of the TMALIN® platform confers high stability and a homogeneous drug-to-antibody ratio, which translates to a favorable therapeutic window in preclinical models. The potent anti-tumor activity, including complete tumor regressions in xenograft models, and the favorable safety profile support the continued investigation of YL205 in clinical trials for patients with advanced solid tumors.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. A Multi-center, Open-label, Phase I/II Clinical Study to Evaluate the Safety, Tolerability, Pharmacokinetic Characteristics and Preliminary Efficacy of YL205 in Patients With Advanced Solid Tumors | Clinical Trials | Yale Medicine [yalemedicine.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. cn.medilinkthera.com [cn.medilinkthera.com]
- 5. Medilink Therapeutics [medilinkthera.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Medilink Therapeutics [medilinkthera.com]
- 9. MediLink Therapeutics Announces Strategic Collaboration and Worldwide License Agreement with BioNTech to develop next-generation anti-cancer antibody-drug conjugate [prnewswire.com]
- 10. MediLink Therapeutics announces a multi-target TMALIN® ADC technology platform license agreement with BioNTech, expanding their global strategic partnership [prnewswire.com]
- To cite this document: BenchChem. [What is the mechanism of action of YLT205?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13444540#what-is-the-mechanism-of-action-of-ylt205]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)